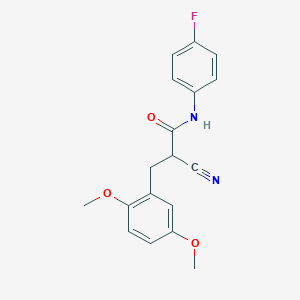

2-cyano-3-(2,5-dimethoxyphenyl)-N-(4-fluorophenyl)propanamide

Description

Properties

IUPAC Name |

2-cyano-3-(2,5-dimethoxyphenyl)-N-(4-fluorophenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O3/c1-23-16-7-8-17(24-2)12(10-16)9-13(11-20)18(22)21-15-5-3-14(19)4-6-15/h3-8,10,13H,9H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQICCKVARLTAJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)CC(C#N)C(=O)NC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Cyano-3-(2,5-dimethoxyphenyl)-N-(4-fluorophenyl)propanamide is a synthetic compound with significant potential in pharmacological research. Its unique structure, characterized by the presence of a cyano group and multiple aromatic rings, suggests diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

- Molecular Formula : C18H17FN2O3

- Molecular Weight : 328.34 g/mol

- CAS Number : 1260905-59-6

The biological activity of this compound may be attributed to its interaction with various molecular targets. Preliminary studies suggest that it may exhibit:

- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to modulate inflammatory pathways by inhibiting cytokine production.

- Antioxidant Activity : The presence of the cyano group may contribute to its ability to scavenge free radicals and reduce oxidative stress.

In Vitro Studies

In vitro experiments have shown that this compound can:

- Inhibit cell proliferation in certain cancer cell lines.

- Modulate the production of inflammatory mediators such as IL-1β and TNFα at non-cytotoxic concentrations.

In Vivo Studies

While specific in vivo data for this compound is limited, related compounds have demonstrated:

- Anti-inflammatory Activity : Reduction in paw edema in animal models.

- Antioxidant Effects : Protection against oxidative damage in various tissues.

Table 1: Summary of Biological Activities

Case Study: Anti-inflammatory Mechanism

A study investigating similar compounds found that they significantly reduced the levels of pro-inflammatory cytokines in macrophage cultures. This suggests that this compound may exert similar effects through modulation of the NF-kB pathway or other inflammatory signaling cascades.

Potential Therapeutic Applications

Given its biological activity profile, this compound holds promise for therapeutic applications in:

- Cancer Treatment : As an adjunct therapy due to its cytotoxic effects on tumor cells.

- Inflammatory Diseases : Potential use in conditions characterized by excessive inflammation.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

- Molecular Formula : C18H17FN2O3

- Molecular Weight : 328.3 g/mol

- IUPAC Name : 2-cyano-3-(2,5-dimethoxyphenyl)-N-(4-fluorophenyl)propanamide

Analgesic Properties

One of the primary applications of this compound lies in its potential as an analgesic agent. Research indicates that derivatives of this compound may exhibit significant opioid receptor activity. For instance, studies have shown that modifications to the structure can lead to enhanced binding affinity for mu-opioid receptors, which are critical for pain relief .

Synthesis of Novel Opioids

The synthesis of this compound is often explored in the context of developing new synthetic opioids. The compound's structure allows for various substitutions that can alter its pharmacological properties, making it a candidate for creating more effective pain management therapies with potentially reduced side effects compared to traditional opioids .

Research on Fentanyl Analogues

This compound is part of a broader class of fentanyl analogues, which are synthetic opioids known for their potency and efficacy in pain management. Research has focused on understanding how structural variations influence the activity and safety profile of these compounds. The findings suggest that specific modifications can lead to compounds with desirable therapeutic effects while minimizing risks associated with opioid use .

Case Study 1: Potency Evaluation

In a comparative study evaluating the potency of various fentanyl analogues, this compound was tested alongside other derivatives. Results indicated that this compound exhibited a high binding affinity for mu-opioid receptors, with an IC50 value comparable to established analgesics like morphine .

Case Study 2: Safety Profile Assessment

Another significant investigation involved assessing the safety profile of this compound in preclinical models. The study highlighted that while the compound demonstrated strong analgesic properties, it also presented challenges related to potential addiction and overdose risks typical of opioid compounds. This underscores the importance of careful monitoring and further research into its therapeutic window .

Q & A

Q. What are the recommended synthetic routes for 2-cyano-3-(2,5-dimethoxyphenyl)-N-(4-fluorophenyl)propanamide, and how can reaction conditions be optimized to improve yield and purity?

Methodological Answer: Synthesis of this compound likely involves a multi-step approach, including:

- Step 1 : Formation of the cyano-substituted intermediate via nucleophilic substitution or condensation reactions. For example, coupling 2,5-dimethoxybenzaldehyde with a cyanoacetamide derivative under basic conditions (e.g., Knoevenagel condensation) .

- Step 2 : Amidation with 4-fluoroaniline using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous solvents (e.g., DMF or THF) .

- Optimization Strategies :

- Use reflux conditions (e.g., ethanol or toluene) to enhance reaction kinetics .

- Monitor purity via TLC/HPLC and employ recrystallization (e.g., ethanol-dioxane mixtures) to isolate high-purity crystals .

- Adjust stoichiometry (e.g., 1.2 equivalents of 4-fluoroaniline) to minimize unreacted starting material .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral markers should be analyzed?

Methodological Answer:

- 1H/13C NMR :

- IR Spectroscopy :

- Mass Spectrometry (HRMS) :

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DMF) or toxic intermediates .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal, and segregate halogenated waste (e.g., fluorophenyl derivatives) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) predict the reactivity or biological activity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) :

- Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites for reaction optimization .

- Analyze frontier molecular orbitals (HOMO/LUMO) to predict stability and charge-transfer interactions .

- Molecular Docking :

- Use software like AutoDock Vina to simulate binding affinity with target proteins (e.g., enzymes or receptors) .

- Validate predictions with in vitro assays (e.g., IC50 measurements) to refine computational models .

Q. What methodologies are suitable for investigating the environmental fate and biodegradation pathways of this compound in aquatic systems?

Methodological Answer:

- Experimental Design :

- Analytical Tools :

Q. How should researchers address discrepancies in biological activity data observed across different assay systems for this compound?

Methodological Answer:

- Troubleshooting Framework :

- Assay Validation : Confirm assay reproducibility using positive controls (e.g., known inhibitors) .

- Solubility Checks : Test compound solubility in assay buffers (e.g., DMSO vs. aqueous solutions) to rule out false negatives .

- Data Normalization : Use Z’-factor analysis to evaluate assay robustness and minimize plate-to-plate variability .

- Cross-Validation : Compare results across orthogonal assays (e.g., fluorescence-based vs. radiometric assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.